molecular formula C11H11N3O3 B2952087 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole CAS No. 120286-42-2

1-(4-methoxy-3-nitrobenzyl)-1H-imidazole

Cat. No.: B2952087
CAS No.: 120286-42-2
M. Wt: 233.227
InChI Key: UVPLMRZBQGZRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-3-nitrobenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a benzyl group substituted with a methoxy and a nitro group, attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-3-nitrobenzyl)-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 1-(4-amino-3-methoxybenzyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: 1-(4-methoxy-3-nitrobenzyl)imidazole-2-carboxylic acid.

Scientific Research Applications

1-(4-methoxy-3-nitrobenzyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(4-nitrobenzyl)-1H-imidazole: Lacks the methoxy group, which affects its solubility and reactivity.

    1-(4-methoxy-3-nitrophenyl)-1H-imidazole: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

1-(4-methoxy-3-nitrobenzyl)-1H-imidazole is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzyl ring

Properties

IUPAC Name

1-[(4-methoxy-3-nitrophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-11-3-2-9(6-10(11)14(15)16)7-13-5-4-12-8-13/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPLMRZBQGZRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.